(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Asymmetric synthesis Chiral auxiliary Process chemistry

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS 191090-32-1) is a valine-derived, C-5 geminally diphenyl-substituted 1,3-oxazolidin-2-one chiral auxiliary belonging to the Evans/SuperQuat family. The compound possesses a rigid, sterically congested scaffold in which the isopropyl group at C-4 and the two phenyl rings at C-5 create a highly ordered chiral environment that governs the stereochemical outcome of enolate alkylations, aldol additions, Michael additions, and conjugate additions.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 191090-32-1
Cat. No. B062581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone
CAS191090-32-1
Synonyms(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1
InChIKeyPHTOJBANGYSTOH-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS 191090-32-1): Core Identity and Chiral Auxiliary Classification


(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS 191090-32-1) is a valine-derived, C-5 geminally diphenyl-substituted 1,3-oxazolidin-2-one chiral auxiliary belonging to the Evans/SuperQuat family . The compound possesses a rigid, sterically congested scaffold in which the isopropyl group at C-4 and the two phenyl rings at C-5 create a highly ordered chiral environment that governs the stereochemical outcome of enolate alkylations, aldol additions, Michael additions, and conjugate additions . Commercial specifications typically cite a melting point of 252–256 °C, optical purity ≥99% ee, and a specific rotation [α]D²⁰ of +244° to +250° (c = 0.6, CH₂Cl₂), reflecting its high crystalline order and enantiomeric integrity .

Why Generic In-Class Substitution Fails for (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone


Within the Evans oxazolidinone class, changing the C-4 substituent (isopropyl vs. benzyl vs. phenyl vs. tert-butyl) or the C-5 substitution pattern (diphenyl vs. dimethyl vs. monomethyl vs. unsubstituted) fundamentally alters enolate geometry, diastereofacial shielding, endocyclic vs. exocyclic nucleophilic attack partitioning, and product crystallinity . The 5,5-diphenyl substitution uniquely imparts near-total steric protection of the ring carbonyl, suppresses endocyclic cleavage during basic hydrolysis, and confers exceptionally high crystallinity to all N-acyl derivatives—properties that cannot be replicated by 5,5-dimethyl (SuperQuat) or conventional mono-substituted Evans auxiliaries . Selecting the wrong enantiomer or an analog with different C-5 substitution therefore risks not only opposite or reduced stereoselectivity but also mandates costly chromatographic purification and hazardous cleavage reagents.

Quantitative Differential Evidence: (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone vs. Comparator Auxiliaries


Operational Cost and Safety Advantage: N-Acylation, Enolate Generation, Cleavage, and Auxiliary Recovery vs. Evans' Original Auxiliaries

In a direct methodological comparison documented in Organic Syntheses, (4S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone—the enantiomeric counterpart of the (R)-target—was benchmarked against Evans' canonical auxiliaries 4-benzyl-2-oxazolidinone and 4-isopropyl-2-oxazolidinone across five operational parameters . The diphenyl auxiliary permits N-acylation at 0 °C instead of −78 °C; lithium enolate generation with inexpensive n-BuLi rather than the more costly and air-sensitive LDA or LiHMDS; auxiliary cleavage with NaOH at ambient temperature instead of hazardous LiOH/H₂O₂; and facile auxiliary recovery by simple filtration owing to its extremely low solubility in most organic solvents, eliminating aqueous work-up extractions .

Asymmetric synthesis Chiral auxiliary Process chemistry Enolate alkylation Auxiliary recovery

Crystallinity-Driven Purification: Recrystallization vs. Chromatography Compared to Conventional Oxazolidinones

The 5,5-diphenyl substitution imparts dramatically enhanced crystallinity to all N-acyl derivatives. The parent auxiliary exhibits a melting point of 252–256 °C compared to 86–92 °C for 4-benzyl-2-oxazolidinone, and N-acyl derivatives consistently display higher melting points and more pronounced crystallization tendency than those derived from non-phenyl-substituted oxazolidinones . A crystallographic survey of 32 derivatives confirmed that in all but four structures the isopropyl group adopts a conformation mimicking a tert-butyl group, enforcing a highly ordered lattice . In a multi-step synthesis of the anticancer agent discodermolide, the (4R)-enantiomer conveyed crystallinity to every synthetic intermediate, enabling purification by recrystallization throughout the entire synthetic sequence and eliminating chromatography entirely .

Chiral auxiliary Crystallization Diastereomer separation Process scale-up Purification

Benzylation Diastereoselectivity: Diphenyl vs. Ditolyl 5,5-Diaryloxazolidinone Auxiliaries

In a systematic head-to-head comparison of three 4-isopropyl-5,5-diaryloxazolidin-2-ones (diphenyl, dinaphthyl, and ditolyl), the benzylation of lithium enolates of N-acyl derivatives was studied under varying quenching conditions . The 5,5-diphenyl system exhibited an acute sensitivity to the quenching protocol: effective yields of 69% with a diastereomeric ratio (dr) of 98:2 were achieved exclusively when the reaction was quenched into aqueous buffer, whereas quenching into aqueous acid or ammonium chloride gave inferior results. Under optimized conditions, the 5,5-ditolyl analog delivered dr 97:3, demonstrating that the diphenyl system offers comparable—and in this case marginally superior—diastereoselectivity while requiring defined quenching conditions .

Asymmetric alkylation Enolate benzylation Diastereomeric ratio Chiral auxiliary Diaryloxazolidinone

Methylation Diastereoselectivity: Diphenyl System Performance with Sodium Enolates

The same comparative study evaluated methylation of N-acyl derivatives of the three 5,5-diaryloxazolidin-2-ones . For the 5,5-diphenyl system, useful results were obtained only when sodium enolates were employed, delivering yields of 58–69% with a dr of 91:9. By contrast, the 5,5-ditolyl system proved more efficacious, achieving dr 97:3 . This data establishes that while the diphenyl auxiliary is competent for methylation, it is outperformed by the ditolyl variant for this specific electrophile class, providing a quantitative basis for auxiliary selection when methylation is the primary transformation.

Asymmetric methylation Sodium enolate Diastereomeric ratio Diaryloxazolidinone Chiral auxiliary alkylation

Michael Addition to Nitro Olefins: Diastereoselectivity Scope and Auxiliary Recovery

Titanium enolates derived from N-acyl-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one undergo Michael addition to aliphatic and aromatic nitro olefins with high diastereoselectivities ranging from 80% ds to >99% ds, and products are obtained in 50–75% yield after purification to ds >98% . Subsequent hydrogenation over Raney-Ni directly affords γ-lactams in 80–92% yield with concomitant recovery of the insoluble auxiliary in approximately 95% yield by simple filtration, without detectable endocyclic cleavage . This transformation generates up to three new stereogenic centers in a single operation.

Michael addition Nitro olefin γ-Amino acid Diastereoselectivity Auxiliary recovery

Procurement-Driven Application Scenarios for (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone


Process-Scale Asymmetric Alkylation with Chromatography-Free Purification

When a synthetic route requires enolate alkylation at multi-kilogram scale, the five operational advantages documented in Section 3 (Evidence Item 1)—acylation at 0 °C, enolate generation with n-BuLi, NaOH-mediated cleavage, and filtration-based auxiliary recovery—combine to reduce the per-batch cost and cycle time relative to processes employing conventional Evans auxiliaries. Users should procure the (R)-enantiomer for (R)-configuration induction in alkylation products, leveraging the benzylic or allylic alkylation diastereoselectivity of dr 98:2 under buffer-quench conditions .

Multi-Step Total Synthesis Requiring Crystalline Intermediates Throughout

For complex natural product syntheses (e.g., discodermolide) where chromatographic purification of every intermediate is impractical, the auxiliary's ability to confer crystallinity to all N-acyl derivatives—as demonstrated across 32 crystal structures and validated in a published total synthesis—enables full recrystallization-based purification workflows . Procure the (4R)-enantiomer (CAS 191090-32-1) with optical purity ≥99% ee to ensure diastereomeric purity propagation.

Enantioselective Synthesis of γ-Amino Acid and β²-Amino Acid Building Blocks

For programs targeting γ-amino acids or β²-amino acids, the titanium enolate Michael addition to nitro olefins (ds 80 to >99%) generates up to three stereogenic centers with subsequent auxiliary recovery of ~95% by filtration . This protocol has been demonstrated across 17 of the 20 proteinogenic side chain precursors when employing the DIOZ (4-isopropyl-5,5-diphenyloxazolidin-2-one) auxiliary . The (R)-enantiomer provides (R)-configuration induction at the newly formed stereocenters.

Aldol and Conjugate Addition Reactions with Simplified Workup

In asymmetric aldol additions and organocuprate conjugate additions where the diastereomeric products derived from the diphenyl auxiliary exhibit high crystallinity, single-step recrystallization replaces flash chromatography, directly addressing the purification bottleneck in med-chem library synthesis . This applies particularly to workflows generating crystalline N-acyl-oxazolidinone adducts that are solids at ambient temperature and are amenable to filtration-based auxiliary recovery.

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